Cas no 160169-48-2 (Ethyl N-Benzyloxycarbonyl-3-(2R)-piperidinyl)-(2R,3S)-dihydroxrpropanoate)

Ethyl N-Benzyloxycarbonyl-3-(2R)-piperidinyl)-(2R,3S)-dihydroxypropanoate is a chiral intermediate widely used in the synthesis of biologically active compounds, particularly in pharmaceutical research. Its key advantages include high stereochemical purity, owing to the defined (2R,3S)-dihydroxypropanoate and (2R)-piperidinyl configurations, which are critical for enantioselective synthesis. The benzyloxycarbonyl (Cbz) protecting group enhances stability during synthetic manipulations while allowing selective deprotection under mild conditions. This compound is valuable in constructing complex molecules, such as protease inhibitors and other therapeutic agents, due to its versatile reactivity and compatibility with multi-step organic transformations. Its well-characterized structure ensures reproducibility in synthetic applications.
Ethyl N-Benzyloxycarbonyl-3-(2R)-piperidinyl)-(2R,3S)-dihydroxrpropanoate structure
160169-48-2 structure
Product name:Ethyl N-Benzyloxycarbonyl-3-(2R)-piperidinyl)-(2R,3S)-dihydroxrpropanoate
CAS No:160169-48-2
MF:C18H25NO6
MW:351.39420580864
CID:109433
PubChem ID:10915126

Ethyl N-Benzyloxycarbonyl-3-(2R)-piperidinyl)-(2R,3S)-dihydroxrpropanoate Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinepropanoicacid, a,b-dihydroxy-1-[(phenylmethoxy)carbonyl]-, ethyl ester,[2R-[2R*(aR*,bS*)]]- (9CI)
    • 2-Piperidinepropanoicacid, a,b-dihydroxy-1-[(phenylmethoxy)carbonyl]-, ethyl ester,[2R-[2R*(aR...
    • benzyl (2R)-2-[(1R,2S)-3-ethoxy-1,2-dihydroxy-3-oxopropyl]piperidine-1-carboxylate
    • Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
    • A-Dihydroxy-1-[(phenylmethoxy)carbonyl]-2-piperidinepropanoic Acid Ethyl Ester
    • AR*,
    • [2R-[2R*(αR*,βS*)]]-
    • [2R-[2R*(aR*,S*)]]- a,-Dihydroxy-1-[(phenylmethoxy)carbonyl]-2-piperidinepropanoic Acid Ethyl Ester
    • DTXSID00448226
    • 2-Piperidinepropanoic acid, alpha,beta-dihydroxy-1-[(phenylmethoxy)carbonyl]-, ethyl ester, [2R-[2R*(alphaR*,betaS*)]]- (9CI)
    • AKOS030241897
    • Isopentyl Mesylate
    • 160169-48-2
    • J-009689
    • 3-Methyl-1-butanol 1-Methanesulfonate; 3-Methyl-1-butanol Methanesulfonate; Isopentyl Alcohol Methanesulfonate; Methanesulfonic Acid 3-Methylbutyl Ester
    • Ethyl N-Benzyloxycarbonyl-3-(2R)-piperidinyl)-(2R,3S)-dihydroxrpropanoate
    • Inchi: InChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15-,16+/m1/s1
    • InChI Key: JBZWZAYRGSPQQL-OAGGEKHMSA-N
    • SMILES: CCOC([C@H]([C@@H]([C@H]1CCCCN1C(OCC1C=CC=CC=1)=O)O)O)=O

Computed Properties

  • Exact Mass: 351.16800
  • Monoisotopic Mass: 351.16818752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 96.3Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 524.2±49.0 °C at 760 mmHg
  • Flash Point: 270.9±29.8 °C
  • Refractive Index: 1.556
  • PSA: 96.30000
  • LogP: 1.40050
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

Ethyl N-Benzyloxycarbonyl-3-(2R)-piperidinyl)-(2R,3S)-dihydroxrpropanoate Security Information

Ethyl N-Benzyloxycarbonyl-3-(2R)-piperidinyl)-(2R,3S)-dihydroxrpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E900020-5mg
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
160169-48-2
5mg
$ 161.00 2023-04-14
TRC
E900020-2mg
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
160169-48-2
2mg
$ 110.00 2023-04-14
SHENG KE LU SI SHENG WU JI SHU
sc-207662-5mg
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate,
160169-48-2
5mg
¥2482.00 2023-09-05
TRC
E900020-25mg
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
160169-48-2
25mg
$ 701.00 2023-04-14
TRC
E900020-10mg
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
160169-48-2
10mg
$ 299.00 2023-04-14
TRC
E900020-50mg
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
160169-48-2
50mg
$ 1269.00 2023-04-14
SHENG KE LU SI SHENG WU JI SHU
sc-207662-5 mg
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate,
160169-48-2
5mg
¥2,482.00 2023-07-10

Additional information on Ethyl N-Benzyloxycarbonyl-3-(2R)-piperidinyl)-(2R,3S)-dihydroxrpropanoate

Ethyl N-Benzyloxycarbonyl-3-(2R)-piperidinyl)-(2R,3S)-dihydroxrpropanoate (CAS No. 160169-48-2): A Comprehensive Overview

Ethyl N-Benzyloxycarbonyl-3-(2R)-piperidinyl)-(2R,3S)-dihydroxrpropanoate (CAS No. 160169-48-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as EBZP for brevity, is a derivative of piperidine and features a unique stereochemistry that makes it particularly interesting for its potential therapeutic applications.

The structure of EBZP consists of an ethyl ester group, a benzyloxycarbonyl (Cbz) protecting group, and a chiral piperidine moiety. The presence of multiple chiral centers at the 2R and 3S positions in the dihydroxypropanoate segment adds to its complexity and contributes to its biological activity. The Cbz group is commonly used in peptide synthesis to protect the amino group of amino acids, making EBZP a valuable intermediate in the synthesis of more complex molecules.

Recent research has focused on the potential of EBZP as a lead compound for the development of new drugs targeting various diseases. One notable area of interest is its role in modulating protein-protein interactions (PPIs), which are critical for many cellular processes. PPIs are involved in signal transduction, cell cycle regulation, and apoptosis, among other functions. By interfering with these interactions, EBZP could potentially be used to develop novel therapies for conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

In a study published in the *Journal of Medicinal Chemistry* in 2021, researchers investigated the ability of EBZP to inhibit the interaction between two key proteins involved in cancer progression. The results showed that EBZP effectively disrupted this interaction, leading to a significant reduction in cell proliferation and tumor growth in vitro and in vivo. This finding highlights the potential of EBZP as a promising candidate for further drug development.

Another area of research has explored the use of EBZP as a scaffold for the design of small molecules that can modulate G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in many physiological processes and are important targets for drug discovery. A study published in *ACS Chemical Biology* in 2020 demonstrated that derivatives of EBZP could selectively modulate specific GPCRs, suggesting their potential as therapeutic agents for treating conditions such as cardiovascular diseases and metabolic disorders.

The synthesis of EBZP involves several steps, including the protection of the amino group with the Cbz group, the introduction of the chiral centers through asymmetric synthesis, and the formation of the dihydroxypropanoate segment. The choice of synthetic route can significantly impact the yield and purity of the final product. Recent advances in catalytic asymmetric synthesis have made it possible to produce EBZP with high enantiomeric excess and excellent yields, making it more accessible for large-scale production.

The pharmacokinetic properties of EBZP have also been studied extensively. In preclinical studies, it has been shown to have favorable absorption, distribution, metabolism, excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, which are important considerations for its potential use as an oral therapeutic agent. Additionally, preliminary toxicology studies have indicated that EBZP is well-tolerated at therapeutic doses, with no significant adverse effects observed.

Despite its promising properties, further research is needed to fully understand the mechanisms by which EBZP exerts its biological effects and to optimize its pharmacological profile. Ongoing clinical trials are evaluating its safety and efficacy in human subjects. These trials will provide valuable insights into its potential as a therapeutic agent and help guide future drug development efforts.

In conclusion, Ethyl N-Benzyloxycarbonyl-3-(2R)-piperidinyl)-(2R,3S)-dihydroxrpropanoate (CAS No. 160169-48-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and stereochemistry make it an attractive candidate for developing new drugs targeting various diseases. As research continues to uncover its full potential, EBZP is poised to play an important role in advancing our understanding of complex biological processes and developing innovative therapeutic strategies.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD